molecular formula C22H22ClF6N3O4 B5778415 N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-3-CHLOROBENZAMIDE

N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-3-CHLOROBENZAMIDE

Cat. No.: B5778415
M. Wt: 541.9 g/mol
InChI Key: AVJKYSCKCXZVMO-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes multiple functional groups such as amino, ethoxy, and chlorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-3-CHLOROBENZAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate amine to form the corresponding Schiff base. This intermediate is then reacted with a fluorinated reagent to introduce the hexafluoropropanyl group. Finally, the chlorobenzamide moiety is introduced through a substitution reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of catalysts and solvents can significantly influence the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-3-CHLOROBENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-3-CHLOROBENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-3-CHLOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N0-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide
  • N’-[(1Z)-1-(4-Aminophenyl)ethylidene]-2-({(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino}oxy)acetohydrazide

Uniqueness

The presence of the hexafluoropropanyl group, in particular, distinguishes it from other similar compounds and contributes to its unique properties .

Properties

IUPAC Name

N-[2-[(Z)-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino]oxy-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClF6N3O4/c1-3-34-16-9-8-13(10-17(16)35-4-2)11-18(30)32-36-20(21(24,25)26,22(27,28)29)31-19(33)14-6-5-7-15(23)12-14/h5-10,12H,3-4,11H2,1-2H3,(H2,30,32)(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJKYSCKCXZVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=NOC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C/C(=N/OC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl)/N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF6N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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